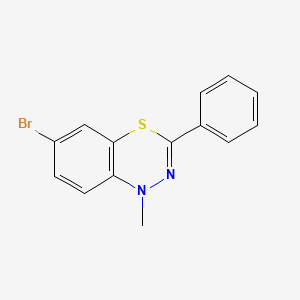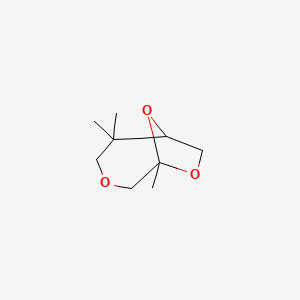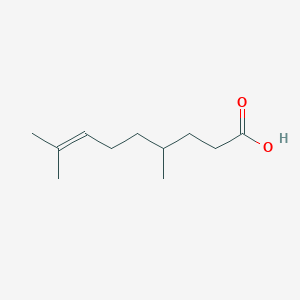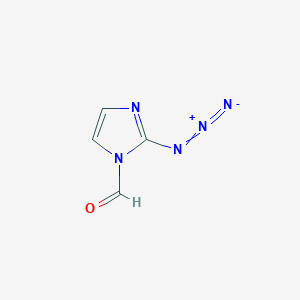![molecular formula C15H16O4 B14514316 2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid CAS No. 63006-74-6](/img/structure/B14514316.png)
2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid is an organic compound that features a methoxyphenyl group attached to a cyclohexenone ring, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The cyclohexenone ring can be reduced to form cyclohexanol derivatives.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential cytotoxic effects on cancer cells.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the cyclohexenone ring.
2-(2-Methoxyethoxy)acetic acid: Contains a similar acetic acid moiety but with different substituents.
Uniqueness
2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid is unique due to its combination of a methoxyphenyl group, a cyclohexenone ring, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
63006-74-6 |
|---|---|
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
2-[2-(2-methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid |
InChI |
InChI=1S/C15H16O4/c1-19-14-8-3-2-5-11(14)10-6-4-7-13(16)12(10)9-15(17)18/h2-3,5,8H,4,6-7,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
BQOJWUCJCXYFRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=C(C(=O)CCC2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14514234.png)

![1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene](/img/structure/B14514241.png)
![3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one](/img/structure/B14514242.png)




![1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene](/img/structure/B14514269.png)



![Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14514308.png)

